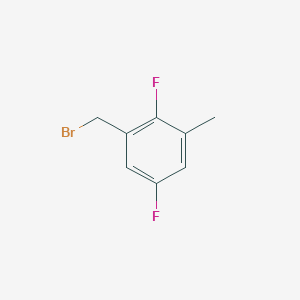

2,5-Difluoro-3-methylbenzyl bromide

Description

Significance of Fluorinated Benzyl (B1604629) Bromides as Strategic Synthetic Intermediates

Fluorinated benzyl bromides are a class of organic compounds that have gained prominence as strategic intermediates in the synthesis of a wide range of chemical entities. The presence of the benzyl bromide moiety provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of the fluorinated benzyl group into a target molecule. scbt.com This is a common strategy in medicinal chemistry to modulate the properties of biologically active compounds.

The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. scbt.com For instance, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for receptor binding.

Historical Context and Evolution of Fluorine Chemistry in Aromatic Systems

The field of organofluorine chemistry dates back to the 19th century, but it was not until the mid-20th century that the unique properties of fluorinated organic compounds were fully appreciated and systematically explored. The development of safe and selective fluorinating agents was a major breakthrough that paved the way for the synthesis of a vast array of fluorinated molecules, including aromatic compounds.

Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. A significant advancement was the Balz-Schiemann reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) to yield the corresponding aryl fluoride (B91410). This reaction, discovered in the late 1920s, remains a useful method for the synthesis of certain fluoroaromatics.

In the decades that followed, a plethora of new fluorination methods were developed, including electrophilic and nucleophilic fluorination reactions. The advent of reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® has provided milder and more selective ways to introduce fluorine into aromatic systems. These advancements have been instrumental in the synthesis of complex fluorinated molecules, including precursors like 2,5-Difluoro-3-methylbenzyl bromide.

Overview of the Research Landscape Surrounding this compound

While this compound is commercially available as a research chemical, a comprehensive survey of the scientific literature reveals a limited number of studies specifically focused on this particular isomer. chemicalregister.com However, the research landscape of closely related compounds, such as other difluoro-methylbenzyl bromide isomers, provides valuable insights into its potential applications.

For instance, related fluorinated benzyl bromides have been utilized as key intermediates in the synthesis of novel pharmaceutical agents. They are often employed in the alkylation of amines, phenols, and other nucleophiles to construct the core structures of drug candidates. The specific substitution pattern of 2,5-difluoro-3-methyl may offer unique advantages in terms of directing subsequent chemical transformations or fine-tuning the electronic properties of the target molecule. The commercial availability of this compound suggests its utility in proprietary research and development programs within the pharmaceutical and agrochemical industries.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)-2,5-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDBINQLZGMDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluoro 3 Methylbenzyl Bromide and Analogous Structures

Strategies for the Construction of the Difluorinated Methylbenzene Core

The foundational step in synthesizing 2,5-difluoro-3-methylbenzyl bromide is the creation of the 2,5-difluoro-3-methylbenzene scaffold. This can be achieved through several key strategies, each offering distinct advantages in terms of regioselectivity and substrate scope.

Electrophilic Aromatic Fluorination and Methylation Precursors

Electrophilic aromatic substitution is a cornerstone of arene functionalization. However, the direct fluorination of benzene (B151609) rings is often challenging due to the high reactivity of elemental fluorine, which can lead to explosive reactions and the formation of polyfluorinated products. vedantu.comlibretexts.org To circumvent these issues, specialized electrophilic fluorinating agents have been developed. These reagents, often containing a nitrogen-fluorine (N-F) bond, provide a safer and more controlled source of an electrophilic fluorine equivalent ("F+"). wikipedia.orgyoutube.com Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). libretexts.orgwikipedia.org

The synthesis of a difluorinated methylbenzene can be approached by first performing electrophilic fluorination on a suitable precursor. For instance, a methyl-substituted benzene derivative could be subjected to fluorination. The methyl group is an ortho-, para-director and an activating group for electrophilic aromatic substitution, which would influence the position of the incoming fluorine atoms. youtube.com However, achieving the specific 2,5-difluoro substitution pattern on a methylated benzene ring through direct electrophilic fluorination can be complex due to competing isomeric products.

Alternatively, a difluorinated benzene can serve as the precursor for subsequent methylation. The directing effects of the existing fluorine atoms on the aromatic ring would then guide the position of the incoming methyl group. Fluorine is an ortho-, para-director, but it is also a deactivating group. The interplay of these electronic effects must be carefully considered to achieve the desired 3-methyl substitution.

Nucleophilic Aromatic Substitution (SNAr) for Controlled Fluorine Introduction on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing fluorine atoms onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.org This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com Interestingly, in SNAr reactions, fluorine can act as a leaving group, but it is the introduction of fluoride (B91410) as a nucleophile that is relevant here.

To synthesize a difluorinated methylbenzene via SNAr, a starting material with appropriate leaving groups (such as chloro or nitro groups) positioned at the desired locations on a methyl-substituted benzene ring would be required. The reaction with a fluoride source, such as potassium fluoride, would then introduce the fluorine atoms. The success of SNAr is highly dependent on the presence of activating groups (e.g., nitro groups) ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org This method offers excellent regiochemical control for the introduction of fluorine. acs.orgnih.govuky.edu

Directed Functionalization of Substituted Benzenes

Directed functionalization strategies offer another avenue for the controlled synthesis of polysubstituted benzenes. These methods often employ a directing group to guide a C-H functionalization reaction to a specific position on the aromatic ring. While not as commonly cited for the direct synthesis of simple difluoromethylbenzenes, these principles are crucial in the synthesis of more complex substituted aromatic compounds. For instance, the functionalization of methyl-substituted benzenes can be influenced by the methyl group itself or other substituents present on the ring. nih.gov

Selective Benzylic Bromination Techniques

Once the 2,5-difluoro-3-methylbenzene core is in hand, the next critical step is the selective bromination of the benzylic methyl group to yield this compound. This transformation requires conditions that favor radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

Radical-Mediated Bromination (e.g., using N-Bromosuccinimide or Molecular Bromine)

The most common and effective method for benzylic bromination is a free radical chain reaction. masterorganicchemistry.comlibretexts.org This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgscientificupdate.com The key to the selectivity of this reaction lies in the relative weakness of the benzylic C-H bonds, which are readily cleaved by a bromine radical to form a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com

N-Bromosuccinimide (NBS): NBS is the reagent of choice for many benzylic brominations. wikipedia.orgchadsprep.com It serves as a source of bromine radicals (Br•) and maintains a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which helps to suppress competing electrophilic aromatic bromination. libretexts.orgscientificupdate.comchadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives are now preferred. masterorganicchemistry.comwikipedia.org The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical, followed by the reaction of the resulting benzylic radical with Br₂ to form the desired product and another bromine radical, thus propagating the chain. chemistrysteps.comyoutube.com

Molecular Bromine (Br₂): While direct use of molecular bromine can lead to electrophilic addition to the aromatic ring, under radical conditions (e.g., with light initiation), it can also effect benzylic bromination. masterorganicchemistry.com However, controlling the reaction to favor the desired benzylic substitution over ring bromination can be challenging. chadsprep.com A method using hydrobromic acid and hydrogen peroxide under light has been reported as an alternative to traditional brominating agents for the synthesis of difluorobenzyl bromides. google.com

A potential side reaction in benzylic bromination is over-bromination, leading to the formation of dibromo- and tribromomethyl products. scientificupdate.com Careful control of reaction conditions, such as the stoichiometry of the brominating agent, is crucial to maximize the yield of the desired mono-brominated product.

Conversion from Corresponding Benzylic Alcohols (e.g., using Phosphorus Tribromide)

An alternative to direct benzylic bromination is a two-step process involving the initial formation of the corresponding benzylic alcohol, 2,5-difluoro-3-methylbenzyl alcohol, followed by its conversion to the bromide.

This conversion can be effectively achieved using phosphorus tribromide (PBr₃). byjus.comyoutube.com The reaction typically proceeds via an SN2 mechanism, where the alcohol's hydroxyl group is first activated by phosphorus tribromide to form a good leaving group. libretexts.orgmasterorganicchemistry.com A bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the activated hydroxyl group. byjus.commasterorganicchemistry.com This method is generally efficient for primary and secondary alcohols and avoids the carbocation rearrangements that can occur with other methods. byjus.comlibretexts.org

Multistep Synthetic Routes and Process Optimization for this compound

The synthesis of this compound, a polysubstituted aromatic compound, can be approached through several strategic multistep pathways. A plausible synthetic route would likely commence with a commercially available difluoro-toluene derivative, which would then undergo functional group manipulations to introduce the bromomethyl group.

A hypothetical, yet chemically sound, multistep synthesis of this compound can be envisioned starting from 1,4-difluoro-2-methylbenzene. The initial step would involve a Friedel-Crafts acylation or a similar electrophilic substitution to introduce a carbonyl group at the 5-position. Subsequent reduction of the ketone to a methylene (B1212753) group, followed by benzylic bromination, would yield the final product.

Alternatively, a route starting from 2,5-difluorotoluene (B1362542) is conceivable. This would involve the radical bromination of the methyl group to yield 2,5-difluorobenzyl bromide. Subsequent introduction of the methyl group at the 3-position would be challenging due to the directing effects of the existing substituents. A more viable approach would be to start with a precursor that already contains the desired substitution pattern.

Process optimization for the synthesis of benzyl (B1604629) bromides, including structures analogous to this compound, has seen significant advancements with the adoption of continuous flow technology. organic-chemistry.org This method offers enhanced safety, better temperature control, and improved scalability compared to traditional batch processes. organic-chemistry.org Continuous-flow protocols for the light-induced bromination of benzylic compounds using N-bromosuccinimide (NBS) have been developed, avoiding the use of hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.org These systems often employ visible light activation, for instance, from household compact fluorescent lamps (CFLs), in a simple flow reactor constructed from materials like fluorinated ethylene (B1197577) polymer (FEP) tubing. organic-chemistry.org

Further process intensification has been achieved through the use of in situ generated bromine from sources like NaBrO₃/HBr in continuous flow reactors. rsc.org This approach, coupled with microstructured photochemical reactors, allows for highly efficient mass utilization and rapid reactions, with residence times as low as 15 seconds being sufficient for complete conversion. rsc.org Such solvent-free or reduced-solvent conditions significantly improve the process mass intensity (PMI), a key metric in green chemistry. rsc.org

A general two-step procedure for preparing benzylic bromides from methyl benzenes involves an initial bromination with an excess of NBS, followed by a selective debromination of any polybrominated byproducts using diethyl phosphite (B83602) and a hindered base like N,N-diisopropylethylamine.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Benzylic Bromination | Substituted Toluene, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light), Solvent (e.g., CCl₄ or Acetonitrile) | Introduction of a bromine atom at the benzylic position. | |

| Process Optimization | Continuous flow reactor, NBS, Acetonitrile, Visible light (CFL) | Improved safety, scalability, and reduced use of hazardous solvents. | organic-chemistry.org |

| Process Intensification | Continuous flow photochemical reactor, NaBrO₃/HBr (in situ Br₂ generation) | High throughput, solvent-free conditions, and improved process mass intensity. | rsc.org |

| Selective Debromination | Polybrominated benzyl derivative, Diethyl phosphite, N,N-diisopropylethylamine | Removal of excess bromine to yield the monobrominated product. |

Isotopic Labeling Approaches for Related Benzyl Bromide Derivatives in Synthetic Research

Isotopically labeled compounds are indispensable tools in mechanistic studies, metabolic pathway elucidation, and as internal standards in quantitative analysis. The synthesis of isotopically labeled benzyl bromide derivatives can be achieved through various methods, often involving the introduction of a stable or radioactive isotope at a specific position in the molecule.

A direct method for the synthesis of benzyl bromide compounds labeled in the aromatic ring has been developed. google.com This one-step process utilizes an isotope-labeled benzene or a substituted benzene as the starting material. google.com The reaction is carried out by treating the labeled aromatic compound with paraformaldehyde, hydrobromic acid, and concentrated sulfuric acid in a solvent like carbon tetrachloride. google.com This method allows for the incorporation of isotopes such as deuterium (B1214612) (D), tritium (B154650) (T), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C) into the benzene ring of the resulting benzyl bromide. google.com

For the specific labeling of the methyl group, as would be analogous for a deuterated version of this compound, a multi-step approach is typically necessary. A relevant example is the synthesis of 3-methyl-D3-benzyl bromide. google.com This synthesis starts with 1,3-dibromobenzene, which is first reacted with n-butyllithium followed by deuterated iodomethane (B122720) (CD₃I) to introduce the labeled methyl group. google.com The resulting 1-bromo-3-(methyl-D3)-benzene is then subjected to a second lithium-halogen exchange and formylation with N,N-dimethylformamide (DMF) to yield 3-(methyl-D3)benzaldehyde. google.com Subsequent reduction of the aldehyde to the corresponding alcohol with sodium borohydride, followed by bromination with phosphorus tribromide, affords the final 3-methyl-D3-benzyl bromide. google.com

The selective labeling of proteins with fluorescent derivatives of benzyl bromide highlights another application of these reactive molecules in biochemical research. A novel reagent, N,N',N'-trimethyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-N'-(p-bromomethylbenzyl)-ethylenediamine (NBD-BBr), has been synthesized for the targeted labeling of methionine and selenomethionine (B1662878) residues in proteins. nih.gov This demonstrates the utility of the benzyl bromide moiety as a reactive group for attaching probes to biomolecules. nih.gov

| Labeled Compound | Starting Materials | Labeling Reagent/Method | Isotope | Reference |

| Benzyl-ring-labeled bromide | Isotope-labeled benzene/substituted benzene, Paraformaldehyde, HBr, H₂SO₄ | Direct one-step synthesis | D, T, ¹³C, or ¹⁴C | google.com |

| 3-Methyl-D3-benzyl bromide | 1,3-Dibromobenzene, n-Butyllithium, DMF, NaBH₄, PBr₃ | Multi-step synthesis with deuterated iodomethane | D | google.com |

| Protein-NBD-BBr adduct | Protein with Met or Se-Met residues | NBD-BBr | N/A (Fluorescent Label) | nih.gov |

Reactivity and Mechanistic Studies of 2,5 Difluoro 3 Methylbenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety

The reactivity of 2,5-difluoro-3-methylbenzyl bromide is significantly influenced by the presence of the benzylic bromide. This functional group is a key site for nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. The nature of the substitution pathway, whether it is SN1 or SN2, is a critical aspect of its chemistry.

Elucidation of SN1 and SN2 Reaction Pathways

The determination of whether a reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism depends on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. masterorganicchemistry.comyoutube.com

SN1 Pathway : This pathway involves a two-step mechanism. youtube.com The first and rate-determining step is the departure of the leaving group (bromide) to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com Tertiary alkyl halides are more prone to undergo SN1 reactions due to the stability of the resulting tertiary carbocation. youtube.com For this compound, the formation of a benzylic carbocation would be involved. However, the presence of two electron-withdrawing fluorine atoms on the aromatic ring would destabilize this carbocation, making a pure SN1 pathway less favorable.

SN2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This pathway is favored for primary and secondary alkyl halides and is sensitive to steric hindrance. youtube.com Given that this compound is a primary benzylic halide, the SN2 pathway is a highly probable route for its nucleophilic substitution reactions, especially with strong nucleophiles.

The reaction kinetics can help distinguish between these pathways. The rate of an SN1 reaction is dependent only on the concentration of the substrate, whereas the rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. pressbooks.pub

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Oxygen, Carbon Nucleophiles)

This compound is expected to react with a wide array of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.

Amines : Reactions with primary or secondary amines would lead to the formation of the corresponding N-alkylated products. These reactions are fundamental in the synthesis of many biologically active compounds.

Thiols : Thiolates, the conjugate bases of thiols, are excellent nucleophiles and would readily displace the bromide to form thioethers.

Oxygen Nucleophiles : Oxygen-based nucleophiles such as hydroxides, alkoxides, and carboxylates can react to form benzyl (B1604629) alcohols, ethers, and esters, respectively. For instance, reaction with sodium hydroxide (B78521) would yield (2,5-difluoro-3-methylphenyl)methanol.

Carbon Nucleophiles : Carbanions, such as those derived from enolates or organometallic reagents, can be used to form new carbon-carbon bonds, extending the carbon skeleton.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Nucleophile Type | Expected Product |

| Ammonia (NH₃) | Amine | 2,5-Difluoro-3-methylbenzylamine |

| Ethanethiol (CH₃CH₂SH) | Thiol | Ethyl (2,5-difluoro-3-methylbenzyl) sulfide |

| Sodium Methoxide (NaOCH₃) | Oxygen | 1-(Methoxymethyl)-2,5-difluoro-3-methylbenzene |

| Sodium Cyanide (NaCN) | Carbon | (2,5-Difluoro-3-methylphenyl)acetonitrile |

Palladium-Catalyzed Alkyl Heck-Type Reactions Involving Benzylic Halides

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction, traditionally between an unsaturated halide and an alkene. semanticscholar.org While the classical Heck reaction typically involves aryl or vinyl halides, there have been developments in using alkyl halides, including benzylic halides. nih.gov

These reactions often proceed under mild conditions and exhibit good functional group tolerance. beilstein-journals.org The mechanism of these alkyl Heck-type reactions can involve radical intermediates. beilstein-journals.org In a typical process, the palladium(0) catalyst reacts with the benzylic bromide in an oxidative addition step. This is followed by insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. nih.gov The use of specific ligands, such as Xantphos, can be crucial for the success of these reactions. beilstein-journals.org

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org This reaction is widely used to form biaryl compounds and other conjugated systems. libretexts.org

This compound can serve as the electrophilic partner in Suzuki-Miyaura couplings. The general catalytic cycle involves the oxidative addition of the benzyl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to give the coupled product and regenerate the palladium(0) catalyst. libretexts.org This methodology allows for the introduction of various aryl and heteroaryl groups at the benzylic position. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields. nih.gov

The table below illustrates potential Suzuki-Miyaura coupling reactions with this compound.

| Organoboron Reagent | Coupling Partner Type | Expected Product |

| Phenylboronic acid | Aryl | 1,2-Difluoro-3-methyl-5-(phenylmethyl)benzene |

| 2-Thiopheneboronic acid | Heteroaryl | 2-((2,5-Difluoro-3-methylbenzyl)thiophen-2-yl) |

| 3-Pyridinylboronic acid | Heteroaryl | 3-((2,5-Difluoro-3-methylbenzyl)pyridine) |

Stille Coupling with Organostannanes

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organostannane (organotin) compound. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org

In the context of this compound, it can be coupled with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, to create new C(sp²)-C(sp³) or C(sp)-C(sp³) bonds. The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

| Organostannane Reagent | Coupling Partner Type | Expected Product |

| Tributyl(vinyl)stannane | Vinyl | 1-(Allyl)-2,5-difluoro-3-methylbenzene |

| Tributyl(phenyl)stannane | Aryl | 1,2-Difluoro-3-methyl-5-(phenylmethyl)benzene |

| Tributyl(phenylethynyl)stannane | Alkynyl | 1-(3-Phenylprop-1-yn-1-yl)-2,5-difluoro-3-methylbenzene |

Negishi Coupling and Zinc-Mediated Cross-Couplings

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. organic-chemistry.orgwikipedia.org Benzylic halides, such as this compound, are suitable electrophiles for this transformation. The reaction typically involves the oxidative addition of the benzylic halide to a Pd(0) or Ni(0) catalyst, followed by transmetalation with an organozinc reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

A significant advancement in this area is the in situ generation of the required organozinc reagent from the corresponding benzylic halide and metallic zinc. nih.gov This approach avoids the separate preparation and isolation of often sensitive organozinc compounds. For a substrate like this compound, this would involve its reaction with zinc dust, often activated by additives like LiCl, to form a benzylic zinc halide. acs.org This intermediate can then be coupled with various aryl or vinyl halides in the presence of a palladium catalyst. acs.orguni-muenchen.de The reaction is known to tolerate a wide range of functional groups. organic-chemistry.org However, both electron-rich and electron-poor benzyl bromides can react very quickly with zinc metal, which may lead to competitive side reactions like homo-coupling (Wurtz coupling). nih.gov The electronic nature of the substituents on the aromatic ring of the benzyl bromide can influence the rate and efficiency of the coupling.

| Coupling Partners | Catalyst System | Conditions | Product | Yield (%) | Ref |

| Benzyl Bromide + Aryl Bromide | PdCl₂(Amphos)₂ / Zn dust | Water, rt | Diaryl-methane | High | nih.gov |

| Functionalized Benzyl Chloride + Aryl Halide | Pd(OAc)₂ / S-Phos / Zn dust / LiCl | THF, 25°C | Diaryl-methane | 68-97 | acs.org |

| Benzyl Bromide + Alkynyl Lithium | [Pd(μ-I)PᵗBu₃]₂ | THF, rt, 10 min | Benzylic Alkyne | 70-91 | rsc.org |

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds, traditionally between an aryl halide and an amine. wikipedia.orgyoutube.com The methodology has been extended to other electrophiles, including benzylic halides. This transformation is crucial for the synthesis of benzylic amines, which are prevalent in pharmaceuticals. The reaction involves the oxidative addition of the benzyl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The success of the Buchwald-Hartwig amination of benzylic halides relies heavily on the choice of ligand, base, and reaction conditions. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are often essential for achieving high catalytic activity. youtube.com These ligands facilitate both the oxidative addition and the final reductive elimination steps. A variety of primary and secondary amines can be used as coupling partners. organic-chemistry.org For a substrate like this compound, the reaction would provide access to a range of N-(2,5-difluoro-3-methylbenzyl) amines.

| Electrophile | Amine | Catalyst System | Base | Conditions | Yield (%) | Ref |

| Aryl Halides | Primary/Secondary Amines | Pd(0) / Phosphine Ligand | Strong (e.g., NaOtBu) | Toluene, heat | High | wikipedia.org |

| (Hetero)aryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | Water or solvent-free | Good to Excellent | nih.gov |

| Aryl Mesylates | Primary Amines | Pd₂(dba)₃ / Ligand | K₃PO₄ | Toluene, 110°C | High | organic-chemistry.org |

Other Metal-Catalyzed Coupling Reactions

Beyond Negishi and Buchwald-Hartwig type reactions, benzylic bromides are versatile substrates in other metal-catalyzed cross-couplings.

Sonogashira Coupling Analogues: While the classic Sonogashira reaction couples aryl or vinyl halides with terminal alkynes, efficient protocols for the sp³-sp coupling of benzylic bromides have been developed. A notable method involves the rapid palladium-catalyzed cross-coupling of various substituted benzyl bromides with lithium acetylides. rsc.org This reaction proceeds quickly at room temperature and shows remarkable tolerance for sensitive functional groups like esters and nitriles, which might be incompatible with other organometallic reagents. rsc.org

Iron-Catalyzed Couplings: As a more sustainable and economical alternative to palladium, iron catalysis has emerged for C-S and C-O bond formation. Recently developed methods show that iron catalysts can effectively couple benzylic halides with thiols and alcohols. chemrxiv.org These reactions are significant as they provide access to benzylic thioethers and ethers. Mechanistic studies suggest these iron-catalyzed transformations may proceed through a stereoablative pathway involving a carbon radical intermediate. chemrxiv.org Another iron-catalyzed protocol facilitates the cross-electrophile coupling of benzyl halides with disulfides, selectively activating the benzylic C-Br bond over aryl C-Br or C-Cl bonds. acs.org

| Reaction Type | Coupling Partners | Catalyst System | Conditions | Product Class | Ref |

| Sonogashira Analogue | Benzyl Bromide + Lithium Acetylide | [Pd(μ-I)PᵗBu₃]₂ | THF, rt | Benzylic Alkyne | rsc.org |

| Thioetherification | Benzyl Halide + Thiol | Iron Catalyst | N/A | Benzylic Thioether | chemrxiv.org |

| Cross-Electrophile | Benzyl Halide + Disulfide | Iron Catalyst | No reductant/light | Benzylic Thioether | acs.org |

Radical Reactions and Transformations of this compound

Investigation of Radical Initiated Substitutions and Rearrangements

Benzylic bromides are excellent precursors for generating benzylic radicals. The C-Br bond is relatively weak and can undergo homolytic cleavage upon treatment with radical initiators (e.g., AIBN, peroxides) or UV light. youtube.comkhanacademy.org The resulting benzyl radical is significantly stabilized by resonance, with the unpaired electron delocalized over the methylene (B1212753) carbon and the ortho and para positions of the aromatic ring. fiveable.me

For this compound, the corresponding radical would be generated. The substituents on the ring would modulate its stability and reactivity. The two electron-withdrawing fluorine atoms would slightly destabilize the radical by induction but also influence the electron distribution in the aromatic system. The methyl group, being electron-donating, contributes to stabilization. Radical substitution at the benzylic position is a common transformation, with a classic example being the bromination of toluenes using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.com Given that this compound is already brominated, it would more likely serve as a source of the benzyl radical for addition or coupling reactions rather than undergoing further substitution at that position. Radical rearrangements are less common for simple benzyl radicals unless specific structural features that promote such processes are present.

Difluoroalkylation Strategies Utilizing Benzylic Halides

The term "difluoroalkylation" typically refers to the introduction of a difluoroalkyl group (e.g., -CF₂H, -CF₂R). In the context of this compound, it is more appropriate to consider the reactivity of this difluorinated benzylic halide in radical processes. The two fluorine atoms are powerful electron-withdrawing groups, which significantly impact the electronic nature of the corresponding benzyl radical.

The presence of these halogens makes the 2,5-difluoro-3-methylbenzyl radical more electrophilic than an unsubstituted benzyl radical. acs.org This enhanced electrophilicity governs its reactivity. For instance, in radical-radical coupling reactions or in additions to electron-rich systems, this electrophilic nature would be a key determining factor. In the context of photoredox catalysis, electron-deficient benzylic bromides have been shown to be particularly effective substrates for generating electrophilic benzyl radicals that can couple with nucleophilic radical partners, such as enamines. nih.gov

Photoredox Catalysis in Radical Processes

Visible-light photoredox catalysis has become a premier method for generating radicals under exceptionally mild conditions. acs.org Benzylic bromides are excellent substrates for this technology. The general mechanism involves the excitation of a photocatalyst (typically an iridium or ruthenium complex) by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with the benzyl bromide. This reduction generates a radical anion, which rapidly fragments to release a bromide ion and the desired benzyl radical. nih.gov

This catalytic method for generating benzyl radicals has been integrated into powerful dual-catalytic systems. For example, photoredox/nickel dual catalysis enables the cross-coupling of photochemically generated benzyl radicals with aryl halides. nih.gov The benzyl radical, formed via the photoredox cycle, is captured by a Ni(0) complex. This Ni(I)-benzyl intermediate then undergoes oxidative addition to the aryl halide, and subsequent reductive elimination forges the C-C bond. nih.gov This approach has been used to couple a variety of (hetero)aryl bromides with radical precursors. acs.org Given its electronic properties, this compound would be an anticipated substrate for such photoredox-mediated transformations, likely forming an electrophilic radical intermediate capable of participating in a range of coupling reactions. nih.govthieme-connect.com

| Reaction Type | Radical Precursor | Key Reagents | Catalyst System | Product Type | Ref |

| Aldehyde Benzylation | Electron-Deficient Benzyl Bromide | Aldehyde, Amine Organocatalyst | fac-Ir(ppy)₃ | Homobenzylic Aldehyde | nih.gov |

| C(sp³)–C(sp²) Coupling | Benzyltrifluoroborate | Aryl Bromide | Ir-photocatalyst / Ni-catalyst | Diaryl-methane | nih.gov |

| Ring-Opening Addition | Benzyl Bromide | Cyclic Ether | fac-Ir(ppy)₃ | Ring-opened ether | thieme-connect.com |

Electrophilic Aromatic Reactivity of the Difluorinated Phenyl Ring

The reactivity of the difluorinated phenyl ring in this compound towards electrophiles is governed by the interplay of the electronic effects of the two fluorine atoms and the methyl group. These substituents influence both the rate of reaction and the regioselectivity of electrophilic aromatic substitution.

Influence of Fluorine and Methyl Substituents on Electrophilic Aromatic Substitution

The introduction of substituents onto a benzene (B151609) ring significantly affects its reactivity towards electrophilic attack. This is due to a combination of inductive and resonance effects, which can either activate or deactivate the ring and direct incoming electrophiles to specific positions.

Fluorine Substituents: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). csbsju.edulumenlearning.com This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. csbsju.edu Consequently, fluorine is considered a deactivating group. minia.edu.eg

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or π-donation effect). csbsju.edu This resonance effect increases the electron density at the ortho and para positions. csbsju.edu While the inductive effect of halogens generally outweighs the resonance effect, making them deactivators, the resonance effect is still crucial in directing the incoming electrophile. csbsju.edu The net result is that fluorine is an ortho, para-director, despite deactivating the ring. csbsju.eduminia.edu.eg

Methyl Substituent: The methyl group is an activating group. lumenlearning.comminia.edu.eg It donates electron density to the benzene ring through an inductive effect (+I effect) and hyperconjugation, which is a type of resonance. minia.edu.eg This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. lumenlearning.com The methyl group is also an ortho, para-director because it stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions. minia.edu.egmasterorganicchemistry.com

Combined Effects in this compound: In the case of this compound, the aromatic ring has three substituents influencing its reactivity: two deactivating fluorine atoms and one activating methyl group. The directing effects of these substituents are crucial in determining the outcome of electrophilic aromatic substitution reactions.

The positions on the aromatic ring are numbered as follows:

Position 1: -CH₂Br

Position 2: -F

Position 3: -CH₃

Position 4: -H

Position 5: -F

Position 6: -H

The activating methyl group at position 3 directs incoming electrophiles to its ortho positions (positions 2 and 4) and its para position (position 6). The fluorine atom at position 2 directs to its ortho (position 3, already substituted) and para (position 5, already substituted) positions. The fluorine atom at position 5 directs to its ortho (positions 4 and 6) and para (position 2, already substituted) positions.

Considering these directing effects, the most likely positions for electrophilic attack are positions 4 and 6, as they are activated by the methyl group and also directed by one of the fluorine atoms. The deactivating nature of the fluorine atoms will generally slow down the reaction compared to toluene, but the activating methyl group will make the ring more reactive than difluorobenzene. The precise outcome of a reaction will depend on the specific electrophile and reaction conditions.

Halogenation and Nitration Studies

Halogenation and nitration are classic examples of electrophilic aromatic substitution reactions. lumenlearning.commsu.edu The regioselectivity of these reactions on substituted benzenes is well-studied and provides insight into the electronic effects of the substituents. csbsju.eduyoutube.com

Halogenation: Aromatic halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like FeBr₃ or FeCl₃ to generate a more potent electrophile. lumenlearning.comlibretexts.org For this compound, the incoming halogen would be directed by the existing substituents.

Based on the directing effects discussed previously, the primary products of halogenation would be substitution at position 4 or 6. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 4 compared to position 6.

Nitration: Nitration involves the reaction of an aromatic compound with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). msu.edu The directing effects for nitration are similar to those for halogenation.

For this compound, nitration would be expected to occur at positions 4 and 6. The relative yields of the 4-nitro and 6-nitro isomers would depend on the balance of electronic and steric factors.

Below is a table summarizing the expected directing effects for electrophilic aromatic substitution on the parent compound, 2,5-difluorotoluene (B1362542), which is the aromatic core of this compound.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2,5-Difluorotoluene

| Position | Substituent | Directing Influence | Predicted Outcome |

|---|---|---|---|

| 1 | -CH₃ | ortho, para-director (activating) | Directs to positions 2, 4, 6 |

| 2 | -F | ortho, para-director (deactivating) | Directs to positions 1, 3 |

| 3 | -H | - | - |

| 4 | -H | - | - |

| 5 | -F | ortho, para-director (deactivating) | Directs to positions 2, 4, 6 |

| 6 | -H | - | - |

| Overall | Electrophilic attack is most favored at positions 4 and 6 due to the combined directing effects of the methyl and fluorine groups. Attack at position 3 is also possible but less favored. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Difluoro 3 Methylbenzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2,5-Difluoro-3-methylbenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed for a full structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the methyl group.

The benzylic methylene protons (-CH₂Br) are anticipated to appear as a singlet around δ 4.5 ppm. This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. In similar structures like benzyl (B1604629) bromide, this signal appears at approximately 4.45 ppm. chemicalbook.com

The methyl protons (-CH₃) are expected to resonate as a singlet around δ 2.3 ppm. This chemical shift is characteristic of a methyl group attached to an aromatic ring.

The aromatic region will display more complex patterns due to spin-spin coupling between the protons and with the fluorine atoms. The two aromatic protons are not chemically equivalent and will appear as distinct signals. The proton at the C4 position is expected to be a triplet of doublets, and the proton at the C6 position a doublet of doublets, with coupling constants determined by their interactions with each other and the neighboring fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| Ar-H (at C4) | ~7.0-7.2 | Triplet of Doublets (td) |

| Ar-H (at C6) | ~6.9-7.1 | Doublet of Doublets (dd) |

| -CH₂Br | ~4.5 | Singlet (s) |

| -CH₃ | ~2.3 | Singlet (s) |

Note: Predicted values are based on the analysis of similar compounds and established substituent effects.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbon of the benzylic methylene group (-CH₂Br) is expected to have a chemical shift in the range of δ 30-35 ppm. For instance, the corresponding carbon in benzyl bromide appears at 33.7 ppm. chemicalbook.com The methyl carbon (-CH₃) would likely appear at around δ 15-20 ppm.

The aromatic carbons will exhibit a range of chemical shifts, with those directly bonded to fluorine atoms showing large C-F coupling constants. The carbons C2 and C5, bonded to fluorine, will be significantly downfield and split into doublets. The other aromatic carbons (C1, C3, C4, and C6) will also show characteristic shifts and smaller couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~125-130 (with C-F coupling) |

| C2 | ~158-162 (doublet, large ¹JCF) |

| C3 | ~120-125 (with C-F coupling) |

| C4 | ~115-120 (with C-F coupling) |

| C5 | ~156-160 (doublet, large ¹JCF) |

| C6 | ~118-123 (with C-F coupling) |

| -CH₂Br | ~30-35 |

| -CH₃ | ~15-20 |

Note: Predicted values are based on the analysis of similar fluorinated and brominated aromatic compounds.

¹⁹F NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.org In this compound, the two fluorine atoms are in different chemical environments and are expected to show two distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts of the fluorine atoms will be influenced by the other substituents on the aromatic ring. Each fluorine signal will be split into a multiplet due to coupling with the aromatic protons and potentially a smaller through-space coupling with the other fluorine atom. The magnitude of these coupling constants provides valuable structural information.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

C-F stretching: The C-F stretching vibrations are strong and typically found in the 1100-1300 cm⁻¹ region. The presence of two C-F bonds will likely result in multiple strong bands in this area.

C-Br stretching: The C-Br stretching vibration is expected in the lower frequency region, typically around 500-600 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

CH₂ bending: The scissoring vibration of the -CH₂- group is expected around 1450 cm⁻¹.

The NIST WebBook provides an IR spectrum for the related compound 2,5-Difluorobenzyl bromide, which shows strong absorptions in the C-F stretching region and other characteristic peaks that would be similar in the target molecule. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1100-1300 |

| C-Br Stretch | 500-600 |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds.

While this compound does not have significant conformational flexibility in its aromatic ring, the orientation of the -CH₂Br group relative to the ring can be studied. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the stable conformers and their vibrational frequencies. By comparing the calculated spectra with experimental IR and Raman data, it is possible to gain insights into the preferred conformation of the benzyl bromide moiety. Studies on similar molecules, such as difluorobenzaldehydes, have shown that different conformers can have distinct vibrational frequencies. nist.gov

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization. For this compound, MS analysis would be crucial for confirming its molecular formula and understanding its stability.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely proceed through several key pathways. The most probable initial fragmentation would be the cleavage of the benzylic carbon-bromine bond, which is relatively weak. This would result in the formation of a stable 2,5-difluoro-3-methylbenzyl cation. Further fragmentation of this cation could involve the loss of a methyl group or rearrangement of the aromatic ring.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Structure of Fragment |

| 220/222 | [C₈H₇BrF₂]⁺ | Molecular Ion |

| 141 | [C₈H₇F₂]⁺ | 2,5-Difluoro-3-methylbenzyl cation |

| 126 | [C₇H₄F₂]⁺ | Loss of methyl group from benzyl cation |

| 113 | [C₆H₃F₂]⁺ | Tropylium-like ion rearrangement |

Note: This table represents a theoretical prediction of the mass spectrum. Actual experimental data may vary.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.

Analysis of the crystallographic data would provide key parameters such as the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. These parameters are fundamental to the material's solid-state properties.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 795.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.835 |

Note: The values in this table are hypothetical and serve as an example of what would be obtained from an X-ray crystallographic analysis.

Computational and Theoretical Investigations of 2,5 Difluoro 3 Methylbenzyl Bromide

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. It is a widely used tool in chemistry and materials science to predict molecular properties and reactivity. For a molecule like 2,5-Difluoro-3-methylbenzyl bromide, DFT calculations would provide fundamental insights into its stability and electronic characteristics. These calculations could explain how the fluorine, methyl, and bromomethyl groups influence the electron distribution across the benzene (B151609) ring.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. For this compound, this analysis would pinpoint the molecule's susceptibility to nucleophilic or electrophilic attack, which is crucial for understanding its reaction mechanisms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This allows for a detailed understanding of charge distribution and intramolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to show regions of positive and negative potential, which are related to the distribution of electrons. Red colors typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack.

An MEP map for this compound would visually identify the most likely sites for chemical reactions. It would highlight the electron-rich areas on the aromatic ring and the electron-deficient area around the benzylic carbon and hydrogen atoms, providing a clear prediction of its reactivity preferences in various chemical environments.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. By calculating the potential energy of these different conformers, an energy landscape can be constructed. This landscape reveals the most stable conformer (the one with the lowest energy) and the energy barriers between different conformers.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to map out the entire pathway of a chemical reaction, from reactants to products. This includes identifying intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

Benzylic bromides are known to undergo nucleophilic substitution reactions through either an SN1 or SN2 mechanism. ucalgary.ca The SN1 pathway involves the formation of a resonance-stabilized benzylic carbocation, while the SN2 pathway is a concerted, one-step process. ucalgary.caquora.com Theoretical modeling for this compound could predict which mechanism is favored under different conditions by calculating the energy profiles for both pathways. Such studies would provide deep insight into its reactivity with various nucleophiles. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule. For instance, theoretical calculations can estimate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms and the frequencies of infrared (IR) vibrational modes.

These predicted spectra serve as a powerful tool for interpreting experimental data. By comparing a calculated spectrum with an experimental one, chemists can confirm the structure of a synthesized compound. For this compound, predicted NMR and IR spectra would provide a theoretical benchmark to aid in its characterization and identification. The calculations would show how the electronic environment of each nucleus, influenced by the fluorine and methyl substituents, affects its chemical shift and how the bonds vibrate.

Applications of 2,5 Difluoro 3 Methylbenzyl Bromide As a Versatile Synthetic Building Block

Role in the Construction of Diversified Aromatic and Heterocyclic Scaffolds

The compound 2,5-Difluoro-3-methylbenzyl bromide serves as a potent electrophile, making it a valuable reagent for introducing the 2,5-difluoro-3-methylbenzyl moiety into a variety of molecular frameworks. The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the alkylation of a wide range of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur.

In the synthesis of complex aromatic systems, related brominated compounds are used in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. While specific examples for this compound are not extensively documented, its structure is amenable to similar transformations, enabling the construction of intricate polycyclic and biaryl structures.

Furthermore, its reaction with various dinucleophiles can lead to the formation of diverse heterocyclic rings. For instance, reaction with substituted hydrazines or amidines could yield five- or six-membered nitrogen-containing heterocycles. The synthesis of 3-aryl-5-bromo-2(5H)-furanones from related starting materials illustrates a pathway to furanone-based heterocyclic systems. elsevierpure.com The specific substitution pattern on the aromatic ring of this compound, with its two fluorine atoms and a methyl group, provides steric and electronic influences that can direct the regioselectivity of these cyclization reactions.

Intermediates in the Synthesis of Complex Molecules with Defined Architectures

The introduction of the 2,5-difluoro-3-methylbenzyl group is a strategic step in the multi-step synthesis of larger, more complex molecules with specific, predefined three-dimensional shapes. The unique electronic properties imparted by the two electron-withdrawing fluorine atoms, combined with the electron-donating methyl group, create a distinct chemical environment on the aromatic ring. This substitution pattern can influence the reactivity and properties of the final molecule.

For example, in the synthesis of pharmaceutical or agrochemical compounds, the defined orientation of the fluorine and methyl substituents can be crucial for achieving a precise "lock-and-key" fit with a biological target, such as an enzyme's active site. The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives highlights how specifically functionalized aromatic rings are used to build potent bioactive molecules. nih.gov Similarly, the 2,5-difluoro-3-methylbenzyl moiety can be incorporated as a key fragment in the assembly of complex natural product analogues or other architecturally demanding structures. A patent for the synthesis of deuterated 3-methylbenzyl bromide mentions its use as an intermediate to create new materials and stable isotope-labeled medical molecules, underscoring the role of such benzyl (B1604629) bromides as building blocks. google.com

Strategic Use in Agrochemical Synthesis Research as a Key Intermediate

The incorporation of fluorine atoms into active ingredients is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and target specificity. jmu.edu Fluorinated aromatic compounds are integral components of many commercial herbicides, insecticides, and fungicides. jmu.edu

While direct application of this compound in a commercialized agrochemical is not publicly documented, its structure makes it a highly relevant intermediate for research and development in this sector. The difluoro-methyl-substituted phenyl ring can be considered a "fluorinated toxophore" that can be attached to various molecular scaffolds to screen for new biological activities. For instance, the development of insecticides like Broflanilide, which contains a fluorinated aromatic ring, demonstrates the industry's interest in such motifs. The synthesis of new active ingredients often involves combining novel fluorinated building blocks with known pharmacophores to optimize biological activity and overcome resistance mechanisms in pests and pathogens.

Application in Medicinal Chemistry Synthesis Research for Novel Drug Scaffold Preparation

In medicinal chemistry, the introduction of fluorine into a drug candidate can significantly improve its pharmacological profile. jmu.edu Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve absorption and distribution. jmu.edu

This compound is a prime candidate for use as a building block in the synthesis of novel therapeutic agents. Its reactive benzyl bromide handle allows for its covalent attachment to a wide array of core structures to create new chemical entities for drug discovery programs. A review of 2,5-diketopiperazines highlights the broad scope of synthetic methods used to generate libraries of bioactive compounds for medicinal chemistry. nih.gov The specific 2,5-difluoro-3-methyl substitution pattern offers a unique electronic and steric profile that medicinal chemists can exploit to fine-tune the properties of a lead compound. For example, a patent describing the synthesis of the anti-epileptic drug Rufinamide from 2,6-difluorobenzyl bromide demonstrates the importance of difluorobenzyl intermediates in creating neurologically active pharmaceuticals. google.com By analogy, this compound could be used to synthesize novel analogs of existing drugs or to build entirely new scaffolds targeting a range of diseases.

Potential as a Precursor in Materials Science for Polymer and Coating Development

Fluorinated polymers possess a unique combination of desirable properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and low refractive index. rsc.orgacs.orgresearchgate.net These characteristics make them valuable for a wide range of applications, from high-performance coatings and seals to advanced optical and electronic materials. acs.orgresearchgate.net

This compound can serve as a precursor for the synthesis of novel fluorinated polymers. The benzyl bromide functionality can be used to initiate certain types of polymerization or, more commonly, can be chemically modified into a polymerizable group, such as a vinyl or styrenic moiety. Polymerization of such a monomer would lead to a polymer with the 2,5-difluoro-3-methylphenyl group appended to each repeating unit.

Research into fluorinated poly(benzyl ether)s and polymers derived from fluorinated aryl diazomethanes demonstrates the synthesis of such specialty materials. rsc.orgacs.orgrsc.org The incorporation of the 2,5-difluoro-3-methylphenyl group is expected to impart enhanced thermal stability and chemical resistance to the polymer backbone, while also creating a low-energy surface ideal for non-stick and anti-fouling coatings.

Potential Reactions of this compound

| Reaction Type | Reactant | Product Type | Potential Application Area |

|---|---|---|---|

| Nucleophilic Substitution (Williamson Ether Synthesis) | Alcohols/Phenols | Ethers | Medicinal Chemistry, Materials Science |

| Nucleophilic Substitution | Amines | Substituted Amines | Medicinal Chemistry, Agrochemicals |

| Nucleophilic Substitution | Thiols | Thioethers | Medicinal Chemistry, Materials Science |

| Friedel-Crafts Alkylation | Aromatic Compounds | Diaryl Methane Derivatives | Complex Molecule Synthesis |

| Conversion to Grignard Reagent (via Mg) | Magnesium | (2,5-Difluoro-3-methylphenyl)methylmagnesium bromide | Intermediate Synthesis |

| Conversion to Phosphonium Salt (Wittig Reagent) | Triphenylphosphine | (2,5-Difluoro-3-methylbenzyl)triphenylphosphonium bromide | Alkene Synthesis |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,5-Difluoro-3-methylbenzyl bromide?

- Methodological Answer : Synthesis can be optimized by adjusting variables such as solvent polarity (e.g., dichloromethane vs. water), stoichiometric ratios of precursors (e.g., KBr excess), and reaction temperature (e.g., 25°C). Catalytic amounts of acid (pH = 1) and controlled addition of oxidizing agents like H₂O₂ can minimize side products such as benzaldehyde or dibromo-methylbenzene derivatives. Reaction progress should be monitored via GC-MS or HPLC to track intermediate formation .

Q. How can chromatographic techniques be employed to purify this compound?

- Methodological Answer : Gas chromatography (GC) with a polar stationary phase (e.g., DB-5MS column) is effective for separating halogenated benzyl bromides. Temperature gradients (e.g., 50°C to 250°C at 10°C/min) enhance resolution of structurally similar byproducts. For preparative purification, flash chromatography using silica gel and a hexane/ethyl acetate gradient (95:5 to 70:30) is recommended, with TLC monitoring (Rf ~0.4 in 9:1 hexane:EtOAc) .

Q. What standard analytical methods confirm the structural identity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to resolve fluorine and methyl substituents, mass spectrometry (EI-MS) for molecular ion confirmation (expected [M]⁺ at m/z ~220–230), and Fourier-transform infrared spectroscopy (FTIR) to detect C-Br stretching (~550–600 cm⁻¹). Cross-validate with elemental analysis (C, H, Br, F) to ensure >95% purity .

Advanced Research Questions

Q. How does the fluorination pattern (2,5-difluoro vs. monofluoro) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect at the 2- and 5-positions enhances the electrophilicity of the benzyl bromide, accelerating SN₂ reactions. Compare kinetics using substrates like 2-fluoro-3-methylbenzyl bromide under identical conditions (e.g., DMSO, 50°C). Monitor reaction rates via ¹⁹F NMR or conductivity measurements. Computational modeling (DFT) can further elucidate transition-state stabilization .

Q. What is the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Analyze degradation products (e.g., hydrolysis to benzyl alcohol) via LC-MS. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Evidence suggests halogenated benzyl bromides are prone to hydrolysis at pH > 10 or temperatures >50°C .

Q. Can this compound act as a modulator of enzymatic or neurotransmitter systems?

- Methodological Answer : Screen for biological activity using in vitro assays targeting dopamine receptors or microbial enzymes (e.g., E. coli β-lactamase). For enzyme modulation, employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Structural analogs like 4-bromo-2,5-difluorobenzoic acid have shown dopamine-modulating effects, suggesting potential for tailored derivatives .

Q. How to detect bromide byproducts in cell-based assays using this compound?

- Methodological Answer : Post-incubation with mammalian cells (e.g., HEK293), extract intracellular ions via acid digestion. Quantify bromide using ion chromatography (IC) with suppressed conductivity detection (LOD ~0.1 mg/L). Alternatively, use capillary electrophoresis (CE) with direct UV detection at 200 nm, optimizing buffer co-ions (e.g., borate) to resolve Cl⁻ and Br⁻ peaks .

Q. What environmental analysis methods track bromide release from this compound in wetland or aquifer systems?

- Methodological Answer : Deploy ion-selective electrodes (ISE) for field measurements of bromide in groundwater. For lab-based analysis, use inductively coupled plasma mass spectrometry (ICP-MS) with collision/reaction cells to avoid isobaric interferences (e.g., ⁸¹Br vs. ⁴⁰Ar³⁷Cl). Note that historical discrepancies in bromide data (e.g., Floridan aquifer studies) may arise from methodological shifts (e.g., colorimetry vs. IC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.